N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-methoxybenzamide
Description
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-methoxybenzamide is a synthetic small-molecule compound featuring a pyridazine core substituted with an ethanesulfonyl group at position 4. The pyridazine ring is linked to a phenyl group at position 3, which is further connected to a 3-methoxybenzamide moiety. This compound’s structure emphasizes sulfonamide and benzamide functional groups, which are commonly associated with modulation of enzymatic activity, particularly in kinase or protease inhibition .
Key physicochemical properties include a molecular formula of C₂₀H₁₉N₃O₄S and a molecular weight of 397.45 g/mol (calculated from ). The ethanesulfonyl group enhances solubility and bioavailability compared to non-sulfonylated analogs, while the methoxybenzamide group contributes to target binding affinity through hydrophobic and hydrogen-bonding interactions .
Properties
IUPAC Name |
N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-3-28(25,26)19-11-10-18(22-23-19)14-6-4-8-16(12-14)21-20(24)15-7-5-9-17(13-15)27-2/h4-13H,3H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTHYKPOKRGYCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Positional Isomers and Substituent Variations
N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-methoxybenzamide ():
This positional isomer differs only in the substitution position of the phenyl group (para vs. meta). The para-substituted variant exhibits a higher melting point (predicted via computational models) and marginally improved solubility in polar solvents due to symmetry .N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2-methoxy-5-methylbenzene-1-sulfonamide ():
This compound replaces the benzamide with a sulfonamide group and introduces a methyl substituent. The molecular weight increases to 447.53 g/mol (C₂₀H₂₁N₃O₅S₂), and the additional sulfonamide enhances protein-binding capacity but reduces cellular permeability .
Core Heterocycle Modifications
- Triazolo[4,3-b]pyridazine Derivatives (): Compounds like N-(2-{6-[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide feature a fused triazole-pyridazine core. This modification increases rigidity, improving target selectivity but reducing metabolic stability compared to the pyridazine-only scaffold .
Imidazopyridazine Derivatives ():
Antimalarial agents such as 4-(6-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazin-3-yl)-N-((trimethylsilyl)methyl)benzamide incorporate an imidazole ring. The trifluoromethyl group enhances lipophilicity, favoring blood-brain barrier penetration, whereas the ethanesulfonyl group in the target compound prioritizes peripheral tissue distribution .
Physicochemical and Pharmacokinetic Properties
Notes:
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